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Compound of Interest

Compound Name: LY 97241

Cat. No.: B1675723 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
LY 97241 is a tertiary amine analogue of clofilium and a potent blocker of the human Ether-à-

go-go-Related Gene (hERG) and human Ether-à-go-go 1 (hEAG1) potassium channels. Its

discovery has been significant in the study of cardiac electrophysiology and potential

therapeutic interventions for arrhythmias. This technical guide provides a comprehensive

overview of the discovery, synthesis, and biological characterization of LY 97241, with a focus

on its mechanism of action and the experimental protocols used for its evaluation.

Physicochemical Properties
Property Value Source

IUPAC Name

N-ethyl-N-[4-(4-

nitrophenyl)butyl]heptan-1-

amine

PubChem

Molecular Formula C₁₉H₃₂N₂O₂ PubChem

Molecular Weight 320.5 g/mol PubChem

CAS Number 72456-63-4 MedchemExpress

Biological Activity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1675723?utm_src=pdf-interest
https://www.benchchem.com/product/b1675723?utm_src=pdf-body
https://www.benchchem.com/product/b1675723?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LY 97241 is a potent inhibitor of both hEAG1 and hERG1 potassium channels. The inhibitory

activity is summarized in the table below.

Channel
Experimental
Condition

IC₅₀ (nM) Source

hEAG1
Whole-cell mode

(mammalian cells)
4.9 [1]

hERG1
Whole-cell mode

(mammalian cells)
2.2 [1]

hEAG1
Inside-out patches

(Xenopus oocytes)
1.9 [1]

hERG1
Voltage-dependent

block (+40 mV)
19

The block of hEAG1 and hERG1 channels by LY 97241 is time-, use-, and voltage-dependent,

which is characteristic of an open-channel block mechanism.[1] The binding site for LY 97241
is believed to be within the central cavity of the channel pore, accessible from the intracellular

side of the membrane.[1]

Proposed Synthesis of LY 97241
While a specific, detailed synthesis protocol for LY 97241 is not readily available in the public

domain, a plausible synthetic route can be inferred from the synthesis of a structurally similar

compound, N-ethyl-N-heptyl-α-methyl-4-nitrobenzenebutanamine. The proposed synthesis

involves two main steps:

Amide Formation: Reaction of a suitable carboxylic acid derivative with N-ethylheptan-1-

amine to form an amide intermediate.

Reduction of the Amide: Reduction of the amide to the corresponding tertiary amine, LY
97241.

A detailed, step-by-step hypothetical protocol is provided below.
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Experimental Protocol: Proposed Synthesis of N-ethyl-
N-[4-(4-nitrophenyl)butyl]heptan-1-amine (LY 97241)
Step 1: Synthesis of N-ethyl-N-heptyl-4-(4-nitrophenyl)butanamide

To a solution of 4-(4-nitrophenyl)butanoic acid (1 equivalent) in a suitable aprotic solvent

such as dichloromethane, add a coupling agent like dicyclohexylcarbodiimide (DCC) or (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) (HATU) (1.1 equivalents) and a base such as triethylamine or

diisopropylethylamine (1.2 equivalents).

Stir the mixture at room temperature for 15-30 minutes.

Add N-ethylheptan-1-amine (1 equivalent) to the reaction mixture.

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by

thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, filter the reaction mixture to remove any solid byproducts.

Wash the filtrate with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated

NaHCO₃), and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude amide.

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of N-ethyl-N-heptyl-4-(4-nitrophenyl)butanamide to LY 97241

In a flame-dried, three-neck round-bottom flask fitted with a condenser and an addition

funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-ethyl-N-heptyl-4-

(4-nitrophenyl)butanamide (1 equivalent) in anhydrous tetrahydrofuran (THF).

Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of a reducing agent, such as diborane (BH₃) in THF (e.g., 1M solution,

2-3 equivalents), to the amide solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then reflux overnight.

Cool the reaction mixture to 0 °C and cautiously add 2N hydrochloric acid to quench the

excess diborane.

Remove the THF under reduced pressure.

Add additional 2N hydrochloric acid and reflux the mixture for 1 hour.

Cool the mixture and make it basic by the addition of 5N sodium hydroxide.

Extract the aqueous layer with diethyl ether (3 times).

Combine the organic extracts, wash with water and then with a saturated sodium chloride

solution.

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield

LY 97241 as an oil.

Signaling Pathway and Mechanism of Action
LY 97241 exerts its effect by directly blocking the pore of hEAG1 and hERG1 potassium

channels. This open-channel block mechanism prevents the efflux of potassium ions, which is

crucial for the repolarization phase of the cardiac action potential.
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Caption: Mechanism of hEAG1/hERG1 channel block by LY 97241.

Experimental Workflows
The biological activity of LY 97241 is primarily characterized using electrophysiological

techniques, specifically the whole-cell patch-clamp and inside-out patch-clamp methods.

Whole-Cell Patch-Clamp Workflow
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Caption: Workflow for whole-cell patch-clamp experiments.
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Inside-Out Patch-Clamp Workflow
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Caption: Workflow for inside-out patch-clamp experiments.

Detailed Experimental Protocols
Whole-Cell Voltage-Clamp Recording in Mammalian
Cells
1. Cell Culture:

Use a stable cell line (e.g., HEK293 or CHO cells) expressing the human hEAG1 or hERG1

potassium channel.

Culture cells in appropriate media and conditions. Plate cells onto glass coverslips 24-48

hours before recording.

2. Solutions:

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust

pH to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 MgATP. Adjust

pH to 7.2 with KOH.

3. Recording Procedure:

Place a coverslip with adherent cells into a recording chamber on the stage of an inverted

microscope.

Perfuse the chamber with the external solution.

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled

with the internal solution.

Approach a cell with the patch pipette and apply slight positive pressure.

Once the pipette touches the cell membrane, release the positive pressure to form a high-

resistance seal (GΩ seal).
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Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell

configuration.

Hold the cell at a holding potential of -80 mV.

Apply a voltage protocol to elicit channel currents. For hERG, a typical protocol involves a

depolarizing step to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV to

record the tail current.

Record baseline currents until stable.

Perfuse the chamber with external solution containing various concentrations of LY 97241.

Record currents at each concentration until a steady-state block is achieved.

Wash out the drug with the control external solution to check for reversibility.

Inside-Out Patch-Clamp Recording in Xenopus Oocytes
1. Oocyte Preparation:

Inject stage V-VI Xenopus laevis oocytes with cRNA encoding the hEAG1 or hERG1

channel.

Incubate the oocytes for 2-5 days at 18 °C.

Prior to recording, manually remove the vitelline membrane from the oocytes.

2. Solutions:

Bath (Intracellular) Solution (in mM): 130 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to

7.2 with KOH.

Pipette (Extracellular) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES.

Adjust pH to 7.4 with NaOH.

3. Recording Procedure:

Place a devitellinized oocyte in the recording chamber filled with the bath solution.
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Fill a patch pipette (5-10 MΩ resistance) with the pipette solution.

Approach the oocyte membrane and form a GΩ seal.

Retract the pipette from the oocyte to excise a patch of membrane, with the intracellular face

now exposed to the bath solution (inside-out configuration).

Apply voltage steps to the patch to elicit single-channel openings.

Record baseline single-channel activity.

Introduce LY 97241 into the bath solution at desired concentrations.

Record the effect of LY 97241 on single-channel activity (e.g., changes in open probability,

mean open time, and single-channel conductance).

Conclusion
LY 97241 is a valuable pharmacological tool for investigating the function and pharmacology of

hEAG1 and hERG1 potassium channels. Its potent and specific blocking action provides a

means to study the physiological roles of these channels and their involvement in cardiac

electrophysiology. The synthetic and experimental protocols outlined in this guide provide a

framework for the preparation and characterization of LY 97241 and similar compounds,

facilitating further research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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